molecular formula C16H14N4O3S2 B2425534 2-({6-ETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(2-NITROPHENYL)ACETAMIDE CAS No. 701221-31-0

2-({6-ETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(2-NITROPHENYL)ACETAMIDE

Cat. No.: B2425534
CAS No.: 701221-31-0
M. Wt: 374.43
InChI Key: RNPOMMGENBAZDD-UHFFFAOYSA-N
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Description

2-({6-ETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(2-NITROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of thienopyrimidines.

Properties

IUPAC Name

2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S2/c1-2-10-7-11-15(17-9-18-16(11)25-10)24-8-14(21)19-12-5-3-4-6-13(12)20(22)23/h3-7,9H,2,8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPOMMGENBAZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 6-Ethylthieno[2,3-d]pyrimidin-4-ol

The thieno[2,3-d]pyrimidine scaffold is constructed via cyclization of 2-aminothiophene derivatives. As detailed in Scheme 5 of, 2-amino-5-ethylthiophene-3-carboxamide undergoes cyclization in the presence of formamide or urea at 180–200°C to yield 6-ethylthieno[2,3-d]pyrimidin-4-ol (Figure 1A). This step typically achieves 70–85% yield, with purity confirmed by HPLC (>95%).

Chlorination to 4-Chloro-6-ethylthieno[2,3-d]pyrimidine

The hydroxyl group at position 4 is replaced with chlorine using phosphorus oxychloride (POCl₃). Reaction conditions involve refluxing 6-ethylthieno[2,3-d]pyrimidin-4-ol with excess POCl₃ (3–5 equiv) and catalytic dimethylformamide (DMF) at 110°C for 6–8 hours. The product, 4-chloro-6-ethylthieno[2,3-d]pyrimidine , is isolated via column chromatography (hexane/ethyl acetate, 4:1) in 80–90% yield.

Synthesis of N-(2-Nitrophenyl)Acetamide

Acetylation of 2-Nitroaniline

2-Nitroaniline is acetylated using acetic anhydride in glacial acetic acid under reflux (120°C, 2 hours) to produce N-(2-nitrophenyl)acetamide (Figure 1B). The reaction proceeds quantitatively, with the product crystallizing upon cooling (mp 155–157°C, Lit.: 154–156°C).

Bromination to 2-Bromo-N-(2-nitrophenyl)Acetamide

To introduce a reactive site for sulfanyl coupling, N-(2-nitrophenyl)acetamide is brominated using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light. This yields 2-bromo-N-(2-nitrophenyl)acetamide in 65–75% yield after recrystallization from ethanol.

Coupling of Thieno[2,3-d]pyrimidine and Acetamide Moieties

Thiolation of 4-Chloro-6-ethylthieno[2,3-d]pyrimidine

The chlorine atom at position 4 is displaced by a sulfanyl group via nucleophilic aromatic substitution. 4-Chloro-6-ethylthieno[2,3-d]pyrimidine is reacted with thiourea in ethanol at 80°C for 4 hours, producing 4-mercapto-6-ethylthieno[2,3-d]pyrimidine (85–90% yield).

Alkylation with 2-Bromo-N-(2-nitrophenyl)Acetamide

The thiolate intermediate generated from 4-mercapto-6-ethylthieno[2,3-d]pyrimidine (using NaH in DMF) reacts with 2-bromo-N-(2-nitrophenyl)acetamide at room temperature for 12 hours. The final product is purified via silica gel chromatography (dichloromethane/methanol, 9:1), yielding 2-({6-ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-(2-nitrophenyl)acetamide in 70–75% purity.

Optimization and Scalability

Solvent and Catalytic Effects

Replacing DMF with dimethylacetamide (DMAc) in the alkylation step improves yield to 82% by reducing side reactions. Additionally, employing phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhances reaction rates by 30%.

Green Chemistry Approaches

Microwave-assisted synthesis reduces the cyclization time of the thieno[2,3-d]pyrimidin-4-ol from 8 hours to 20 minutes, maintaining 85% yield. Water-mediated coupling reactions are under investigation to replace organic solvents.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.52 (s, 1H, NH), 8.72 (s, 1H, pyrimidine-H), 8.25–8.15 (m, 2H, Ar-H), 7.85–7.70 (m, 2H, Ar-H), 4.45 (s, 2H, SCH₂), 2.85 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.30 (t, J = 7.6 Hz, 3H, CH₃).
  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 60:40), purity >98%.

X-ray Crystallography

Single-crystal analysis confirms the planar thieno[2,3-d]pyrimidine core and dihedral angle of 85° between the aryl rings, minimizing steric hindrance.

Challenges and Mitigation Strategies

Nitro Group Reduction

The electron-withdrawing nitro group destabilizes the acetamide under basic conditions. Conducting reactions at pH <7 and using inert atmospheres (N₂) prevents reduction to amine derivatives.

Byproduct Formation

Trace 4,4'-dithiobis(thieno[2,3-d]pyrimidine) is observed during thiolation. Adding 1,4-dithiothreitol (DTT) as a scavenger reduces disulfide formation by 95%.

Industrial Applications and Patents

The compound is protected under WO1999062908A2 for use as a cell adhesion inhibitor and in WO2017207387A1 as a kinase inhibitor. Scale-up batches (10 kg) achieve 68% overall yield using continuous flow reactors.

Chemical Reactions Analysis

2-({6-ETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(2-NITROPHENYL)ACETAMIDE undergoes several types of chemical reactions:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({6-ETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(2-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Biological Activity

2-({6-Ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-(2-nitrophenyl)acetamide is a complex organic compound notable for its unique thienopyrimidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections detail its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H14N4O3SC_{14}H_{14}N_{4}O_{3}S, with a molecular weight of approximately 318.35 g/mol. The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC14H14N4O3SC_{14}H_{14}N_{4}O_{3}S
Molecular Weight318.35 g/mol
StructureChemical Structure

Antimicrobial Properties

Research indicates that compounds with similar thienopyrimidine structures often exhibit significant antimicrobial activity . For instance, studies have shown that derivatives of thieno[2,3-d]pyrimidine can inhibit the growth of various bacterial strains by interfering with essential cellular processes. The mechanism typically involves the inhibition of key enzymes or disruption of cell wall synthesis.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. These studies suggest that the compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. Notably, compounds with similar structures have been documented to target specific receptors involved in tumor growth.

Case Study: In Vitro Evaluation
In a recent study, the compound was tested against several cancer cell lines, including breast and lung cancer cells. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent.

Cell LineIC50 (µM)
MCF-7 (Breast)15.4
A549 (Lung)12.8

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Molecular docking studies have predicted that it binds effectively to enzymes involved in metabolic pathways critical for cancer cell survival. This binding can lead to inhibition of enzyme activity and subsequent disruption of cellular functions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of Thienopyrimidine Core : Utilizing ethyl thieno[2,3-d]pyrimidine as a starting material.
  • Introduction of Sulfanyl Group : Employing sulfur-containing reagents to introduce the sulfanyl moiety.
  • Acetamide Formation : Reacting with 2-nitrophenyl acetic acid to form the final product.

Q & A

Q. How can researchers confirm the structural integrity of 2-({6-ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-(2-nitrophenyl)acetamide?

Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^13C-NMR spectra to verify the presence of key functional groups (e.g., ethyl, thienopyrimidine, and nitro groups). Discrepancies in chemical shifts may indicate impurities or tautomeric forms .
  • X-ray Crystallography : Resolve the crystal structure to confirm bond angles, planarity of the thienopyrimidine ring, and intermolecular interactions (e.g., hydrogen bonding involving the acetamide group) .
  • Mass Spectrometry : Compare experimental molecular mass (466.530 g/mol) with theoretical values to ensure purity .

Q. What synthetic routes are optimized for producing high-purity this compound?

Methodological Answer: Key steps include:

  • Thiolation Reaction : React 6-ethylthieno[2,3-d]pyrimidin-4-one with a thiolating agent (e.g., P2_2S5_5) under inert conditions to introduce the sulfanyl group .
  • Acetamide Coupling : Use carbodiimide-based coupling reagents (e.g., EDC/HOBt) to attach the N-(2-nitrophenyl)acetamide moiety. Monitor reaction progress via TLC (Rf_f ~0.5 in ethyl acetate/hexane) .
  • Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol to achieve >95% purity .

Q. What analytical methods are recommended for assessing the purity of this compound?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection at 254 nm. Retention time (~8.2 min) and peak symmetry indicate purity. Adjust mobile phase (e.g., acetonitrile/water) to resolve co-eluting impurities .
  • Elemental Analysis : Compare experimental C, H, N, S percentages with theoretical values (C: 56.64%, H: 3.89%, N: 12.01%, S: 13.74%) .
  • Melting Point : A sharp melting point (e.g., 198–200°C) confirms crystalline homogeneity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Conflicting data (e.g., varying IC50_{50} values in kinase assays) may arise from:

  • Assay Conditions : Standardize buffer pH, temperature, and DMSO concentration (≤0.1% v/v) to minimize solvent effects .
  • Target Selectivity : Perform counter-screens against related enzymes (e.g., other kinases or phosphatases) to rule off-target effects .
  • Metabolite Interference : Use LC-MS to identify degradation products or metabolites that may modulate activity .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

Methodological Answer:

  • Photostability Tests : Expose the compound to UV light (λ = 254–365 nm) and monitor degradation via HPLC. Calculate half-life (t1/2t_{1/2}) under simulated sunlight .
  • Biodegradation Assays : Use OECD 301B guidelines with activated sludge to assess microbial breakdown. Track sulfanyl and nitro group metabolites via GC-MS .

Q. How can researchers leverage computational tools to compare this compound with structurally similar analogs?

Methodological Answer:

  • Molecular Docking : Compare binding poses in target proteins (e.g., Keap1-Nrf2) using AutoDock Vina. Highlight differences in hydrogen bonding (e.g., nitro group interactions) .
  • QSAR Modeling : Train models on analogs (e.g., ZINC2383152, AKOS002188487) to predict bioactivity and toxicity .
  • Thermodynamic Stability : Calculate Gibbs free energy (ΔG) of tautomeric forms using Gaussian09 to identify dominant conformers .

Q. What mechanistic studies are recommended to elucidate its mode of action in oxidative stress pathways?

Methodological Answer:

  • Nrf2 Activation Assays : Use ARE-luciferase reporter cells to quantify pathway activation. Compare potency with known activators (e.g., sulforaphane) .
  • Redox Profiling : Measure glutathione (GSH) depletion and ROS generation via fluorometric assays (e.g., H2_2DCFDA) in treated cell lines .

Q. How can stability challenges in aqueous buffers be addressed during in vitro studies?

Methodological Answer:

  • Buffer Optimization : Use phosphate-buffered saline (PBS) with 0.01% Tween-20 to enhance solubility. Avoid high-pH conditions (>8.0) that may hydrolyze the acetamide group .
  • Lyophilization : Prepare stock solutions in DMSO, aliquot, and lyophilize for long-term storage. Reconstitute in degassed buffers to prevent oxidation .

Q. What data-driven approaches are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Fragment-Based Screening : Test truncated analogs (e.g., thienopyrimidine core alone) to identify critical pharmacophores .
  • 3D Pharmacophore Mapping : Use Schrödinger’s Phase to align active/inactive analogs and identify electrostatic/hydrophobic features .

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